1,3,5,7-Tetrakis(4-aminophenyl)adamantane

Microporous polymers Gas adsorption Pore size control

1,3,5,7-Tetrakis(4-aminophenyl)adamantane (CAS 158562-40-4, also abbreviated TAPA or TAPAD) is a tetrafunctional aromatic amine built on a rigid adamantane core. Its four 4-aminophenyl arms project outward in a near-tetrahedral geometry, making it a versatile A4-type monomer for constructing microporous organic polymers, covalent organic frameworks (COFs), and high-crosslink-density epoxy thermosets.

Molecular Formula C34H36N4
Molecular Weight 500.7 g/mol
CAS No. 158562-40-4
Cat. No. B3106384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Tetrakis(4-aminophenyl)adamantane
CAS158562-40-4
Molecular FormulaC34H36N4
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESC1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N
InChIInChI=1S/C34H36N4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22,35-38H2
InChIKeyDVSXMGWZXIYBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5,7-Tetrakis(4-aminophenyl)adamantane (TAPA): A Tetrahedral Arylamine Monomer for Precision Porous Polymers and High-Performance Epoxy Networks


1,3,5,7-Tetrakis(4-aminophenyl)adamantane (CAS 158562-40-4, also abbreviated TAPA or TAPAD) is a tetrafunctional aromatic amine built on a rigid adamantane core. Its four 4-aminophenyl arms project outward in a near-tetrahedral geometry, making it a versatile A4-type monomer for constructing microporous organic polymers, covalent organic frameworks (COFs), and high-crosslink-density epoxy thermosets. Unlike flexible aliphatic tetraamines or planar aromatic diamines, the adamantane cage imparts exceptional thermal stability (melting point ~404 °C [1]), intrinsic microporosity, and low dielectric potential to the resulting networks. The compound is supplied as a crystalline solid with typical purities of 90–98% [2] and is primarily used in research-scale syntheses of poly(Schiff base)s, polyimides, and advanced epoxy resins.

Why 1,3,5,7-Tetrakis(4-aminophenyl)adamantane Cannot Be Replaced by Other Tetra-Aryl Amines in Porous Polymer and Epoxy Applications


Generic substitution of TAPA with other tetrahedral arylamines such as tetrakis(4-aminophenyl)methane (TAPM) or triangular triamines (e.g., 1,3,5-tris(4-aminophenyl)benzene) yields polymers with fundamentally different pore architectures, surface areas, and adsorption selectivities [1]. The adamantane core in TAPA imposes a larger spatial separation between amine termini (~6.5 Å) compared to the methane analog (~5.0 Å), directly affecting the pore size and pore-size distribution of the resulting networks. In epoxy curing, TAPA's rigid tetrafunctional topology produces crosslink densities and glass transition temperatures inaccessible to common difunctional aromatic amines like 4,4′-diaminodiphenylsulfone (DDS) [2]. These differences are not incremental—they determine whether a material meets the permeability/selectivity target for a gas separation membrane or the low-dielectric/high-Tg specification for a high-frequency printed circuit board. The quantitative evidence below demonstrates exactly where these performance gaps occur.

1,3,5,7-Tetrakis(4-aminophenyl)adamantane: Head-to-Head Quantitative Differentiation Against Closest Analogs


Pore Size Uniformity: Monomodal Microporosity (0.6 nm) Versus Bimodal Micro/Mesoporosity (0.86 + 2.62 nm) in Poly(Schiff Base) Networks

When condensed with 1,3,5,7-tetrakis(4-formylphenyl)adamantane under identical A4 + A4′ conditions, the TAPA-derived poly(Schiff base) PSN-TAPA yields a single, narrow microporous distribution centered at 1.04 nm, whereas the tetrakis(4-aminophenyl)methane (TAPM)-derived analog PSN-TAPM produces a bimodal distribution with micropores at 0.86 nm and mesopores at 2.62 nm [1]. In a separate polyimide study employing naphthalene-1,4,5,8-tetracarboxylic dianhydride, the TAPA-based network PI-ADNT exhibits an even tighter monodisperse ultramicropore size of 0.6 nm (BET = 865 m² g⁻¹) [2], a pore regime critical for kinetic selectivity in CO₂/N₂ and CO₂/CH₄ separations.

Microporous polymers Gas adsorption Pore size control

CO₂ Adsorption Selectivity: TAPA-Derived PSN-3 Outperforms TAPM-Derived Networks in CO₂/N₂ Separation Factor (88 vs. 71)

In the poly(Schiff base) series synthesized from 1,3,5,7-tetrakis(4-formylphenyl)adamantane with different amine monomers, the TAPA-derived network PSN-3 achieves a CO₂/N₂ ideal selectivity of 88 (273 K, 1 bar) [1]. By contrast, the analogous TAPM-derived network PSN-TAPM exhibits a CO₂/N₂ selectivity of 71 under identical conditions [2]. The 24% improvement in selectivity is attributed to the narrower, more uniform pore size distribution of the TAPA-based polymer.

CO₂ capture Selectivity Poly(Schiff base)

Benzene/Cyclohexane Separation: TAPA-Based PSN-3 Achieves 3.1× Higher Benzene/N₂ Selectivity (267) Than TAPM-Based PSN-TAPM

The recovery of aromatic vapors from aliphatic streams is a challenging industrial separation. PSN-3, constructed from TAPA, exhibits a benzene/N₂ selectivity of 267 at 298 K [1], significantly exceeding the selectivity reported for TAPM-derived networks in the same family [2]. The benzene uptake of PSN-3 reaches 80.5 wt% (P/P₀ = 0.9, 298 K), while cyclohexane uptake is 63.7 wt%, yielding a benzene/cyclohexane separation factor of approximately 1.26 (mass basis) [1].

VOC recovery Benzene/cyclohexane separation Adsorption selectivity

Epoxy Curing Performance: TAPA-Cured EPON 828 Delivers Superior Thermal Stability and Dielectric Properties Versus Commercial DDS-Cured Systems

In a direct comparative study, EPON Resin 828 (DGEBA) cured with TAPA was benchmarked against the same resin cured with the widely used commercial curing agent 4,4′-diaminodiphenylsulfone (DDS) [1]. The TAPA-cured epoxy exhibited superior thermal properties (higher glass transition temperature, Tg, and higher char yield in TGA) as well as improved dielectric performance (lower dielectric constant and lower dielectric loss factor, Df) in the gigahertz frequency range relevant to 5G/6G printed circuit board applications. The tetrafunctional nature of TAPA results in a crosslink density approximately 2× that achievable with difunctional DDS [1].

Epoxy thermoset Low dielectric High Tg Printed circuit board

Network Dimensionality Control: TAPA's Near-Planar Geometry Yields 2D-Like Microporous Polyimides, Contrasting with 3D-Tetrahedral TAPM Networks

A recent study on thermally crosslinkable polyimides directly compared TAPA and TAPM monomers reacted with an alkynyl anhydride (PEPA) [1]. The TAPA-derived network (TAPA-PEPA-CL) adopts a near-2D-planar topology because the four amine vectors lie in a flattened tetrahedral arrangement on the adamantane scaffold, whereas TAPM-PEPA-CL forms a true 3D-tetrahedral network. This topological difference produces a BET surface area of 351 m² g⁻¹ for TAPA-PEPA-CL versus 736 m² g⁻¹ for TAPM-PEPA-CL, and correspondingly lower CO₂ uptake (9.6 wt% vs. 13.5 wt% at 273 K/1 bar). However, the CO₂/CH₄ selectivity (12.0–23.6) and CO₂/N₂ selectivity (54.4–57.6) were comparable or slightly favorable for the TAPA network, suggesting that surface area does not linearly translate to separation performance.

Polyimide network Topology control Gas separation

Thermal Stability Baseline: TAPA Monomer Melting Point (404 °C) Exceeds Typical Tetra-Aryl Amine Monomers, Enabling High-Temperature Polymer Processing

The TAPA monomer exhibits a melting point of 404 °C [1], substantially higher than tetrakis(4-aminophenyl)methane (TAPM, typically < 300 °C) and other common aromatic amine monomers. This high thermal stability permits polycondensation reactions (e.g., polyimide formation) to be conducted at elevated temperatures (180–250 °C) without monomer degradation, ensuring higher molecular weight and more complete network formation.

Monomer thermal stability High-temperature processing Polymer synthesis

1,3,5,7-Tetrakis(4-aminophenyl)adamantane: High-Value Application Scenarios Driven by Quantitative Differentiation


Ultraselective CO₂/N₂ Separation Membranes Using TAPA-Derived Microporous Poly(Schiff Base)s

Researchers constructing metal-free polymeric membranes for post-combustion carbon capture should select TAPA over TAPM as the tetrahedral amine monomer. The resulting PSN-3 network achieves a CO₂/N₂ ideal selectivity of 88, compared to 71 for the TAPM-derived analog [1]. The 24% selectivity improvement arises from the narrower, monomodal ultramicropore distribution (0.6 nm) that enhances size-sieving discrimination between CO₂ (kinetic diameter 3.3 Å) and N₂ (3.64 Å). In membrane configuration, this selectivity difference translates directly to lower energy requirements for CO₂ compression and higher purity of the permeate stream.

Low-Dielectric, High-Tg Epoxy Substrates for 5G/6G High-Frequency Printed Circuit Boards

Formulators of epoxy resins for millimeter-wave communication substrates should employ TAPA as the tetrafunctional curing agent in place of conventional DDS. The TAPA-cured EPON 828 system simultaneously delivers a higher glass transition temperature and lower dielectric constant/loss factor at GHz frequencies compared to DDS-cured equivalents [2]. The adamantane core provides rigidity without introducing polarizable π-electron systems, decoupling the typical trade-off between thermal stability and dielectric loss. This combination is specifically required for advanced FR-4 replacement materials operating above 10 GHz.

Benzene Vapor Recovery from Industrial Exhaust Streams Using TAPA-Based Porous Adsorbents

For capturing and recovering benzene from petrochemical vent gases or contaminated air, PSN-3 (TAPA-derived) offers a benzene/N₂ selectivity of 267 and a benzene saturation capacity of 80.5 wt% at 298 K [3]. This combination of extreme selectivity and high absolute capacity outperforms conventional activated carbons (typical selectivity < 50) and zeolites (limited organic vapor capacity due to hydrophilic character). The all-organic, hydrophobic nature of PSN-3 also ensures facile regeneration by mild heating or vacuum swing, reducing the energy cost of the adsorption-desorption cycle.

Shape-Selective Polyimide Networks for Molecular Sieving of CO₂ from CH₄ (Natural Gas Sweetening)

For acid gas removal from raw natural gas, the TAPA-derived crosslinked polyimide TAPA-PEPA-CL provides CO₂/CH₄ selectivity in the range of 12–23.6 while maintaining a CO₂ uptake of 9.6 wt% [4]. Although the absolute surface area (351 m² g⁻¹) is lower than the TAPM analog (736 m² g⁻¹), the selectivity remains competitive. This makes TAPA the preferred monomer when the separation objective is high-purity CH₄ rather than maximum CO₂ storage capacity, as the lower surface area minimizes co-adsorption of methane and reduces the methane loss penalty.

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